molecular formula C8H9NO4 B1603317 (2-Methoxy-5-nitrophenyl)methanol CAS No. 5804-49-9

(2-Methoxy-5-nitrophenyl)methanol

Cat. No.: B1603317
CAS No.: 5804-49-9
M. Wt: 183.16 g/mol
InChI Key: NDVYUOCVDRLAPG-UHFFFAOYSA-N
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Description

(2-Methoxy-5-nitrophenyl)methanol: is an organic compound with the molecular formula C8H9NO4 It is characterized by a methoxy group (-OCH3) and a nitro group (-NO2) attached to a benzene ring, with a methanol group (-CH2OH) at the para position relative to the methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale nitration and reduction processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic conditions.

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C), iron (Fe), hydrochloric acid (HCl).

    Substitution: Sodium methoxide (NaOCH3), methanol (CH3OH).

Major Products Formed:

    Oxidation: (2-Methoxy-5-nitrobenzaldehyde), (2-Methoxy-5-nitrobenzoic acid).

    Reduction: (2-Methoxy-5-aminophenyl)methanol.

    Substitution: (2-Methoxy-5-methylphenyl)methanol.

Scientific Research Applications

Chemistry: (2-Methoxy-5-nitrophenyl)methanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules .

Biology: In biological research, this compound is used as a probe to study enzyme-catalyzed reactions and metabolic pathways. Its derivatives are investigated for their potential biological activities, such as antimicrobial and anticancer properties .

Medicine: The compound and its derivatives are explored for their therapeutic potential in treating various diseases. For example, derivatives of this compound have shown promise as inhibitors of specific enzymes involved in disease pathways .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in the development of new materials and products .

Mechanism of Action

The mechanism of action of (2-Methoxy-5-nitrophenyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group and methanol moiety contribute to the compound’s overall reactivity and binding affinity to its targets .

Comparison with Similar Compounds

    (2-Methoxy-5-nitrophenol): Similar structure but lacks the methanol group.

    (2-Methoxy-5-methylphenyl)methanol): Similar structure but with a methyl group instead of a nitro group.

Uniqueness: (2-Methoxy-5-nitrophenyl)methanol is unique due to the presence of both the methoxy and nitro groups, which impart distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

(2-methoxy-5-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-13-8-3-2-7(9(11)12)4-6(8)5-10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDVYUOCVDRLAPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589687
Record name (2-Methoxy-5-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5804-49-9
Record name (2-Methoxy-5-nitrophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This compound was prepared by reduction of 2-methoxy-5-nitrobenzaldehyde methyl hemiacetal using a method similar to that described for preparing 2-hydroxymethyl-4-nitrophenol in 76% yield: MP 121-122° C.; 1H NMR (DMSO-d6, 500 MHz) δ 8.22 (d, 1H, J=1.22 Hz), 8.16 (dd, 1H, J=2.7 and 9.1), 7.16 (d, 1H, J=8.9 Hz), 4.50 (s, 2H), 3.90 (s, 3H).
Name
2-methoxy-5-nitrobenzaldehyde methyl hemiacetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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